What is the CAS registry number for Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate
What is the CAS registry number for Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate, identified by the CAS Registry Number 1353971-26-2 , is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a carbamate-protected pyrrolidine ring and a methylaminomethyl side chain, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrrolidine motif is a cornerstone in the architecture of numerous biologically active compounds, and its derivatives have shown promise in a range of therapeutic areas, including neuropharmacology and oncology.[2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering a technical resource for researchers engaged in the exploration of novel chemical entities.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate.
| Property | Value | Source |
| CAS Registry Number | 1353971-26-2 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3] |
| Molecular Weight | 234.29 g/mol | [3] |
| Monoisotopic Mass | 234.13683 Da | [4] |
| Predicted XlogP | 1.4 | [4] |
Spectroscopic Characterization (Predicted)
While extensive published spectroscopic data for this specific molecule is limited, its structure allows for the prediction of characteristic signals in various analytical techniques.[4]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl and pyrrolidine rings, the methine proton of the pyrrolidine ring, and the methyl group of the methylamino moiety.
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¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring and its substituents.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular weight. Predicted adducts include [M+H]⁺ at m/z 235.14411 and [M+Na]⁺ at m/z 257.12605.[4]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch from the carbamate, and C-N stretching vibrations.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate
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To a solution of 1-Boc-3-pyrrolidinone in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a solution of methylamine (in THF or water).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate.
Causality: Reductive amination is a highly efficient and widely used method for the formation of amines from carbonyl compounds. The use of a mild reducing agent like NaBH(OAc)₃ is selective for the iminium intermediate and tolerant of the Boc-protecting group.
Step 2: Boc Deprotection
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Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in 1,4-dioxane.
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Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
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The resulting salt of 3-(Methylamino)pyrrolidine can be used directly in the next step or neutralized with a base and extracted.
Causality: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines that is readily cleaved under acidic conditions.
Step 3: N-Cbz Protection
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Dissolve the deprotected amine from Step 2 in a solvent such as DCM or THF.
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Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the amine salt and act as a proton scavenger.
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Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the final product, Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate, by flash column chromatography.
Causality: The benzyloxycarbonyl (Cbz) group is another common amine protecting group, introduced here to yield the final target compound. The base is crucial to neutralize the HCl generated during the reaction.
Potential Applications in Drug Discovery
The structural motifs present in Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate suggest its potential as a valuable building block in the development of novel therapeutic agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.
Caption: Relationship between the core scaffold and potential biological activities.
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Central Nervous System (CNS) Agents: Structurally related N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been investigated as dual serotonin and noradrenaline reuptake inhibitors, which are important mechanisms in the treatment of depression and other mood disorders.[5][6] The core structure of the title compound could serve as a starting point for the design of novel CNS-active molecules.
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Anticancer Potential: Derivatives of pyrrolidine have demonstrated cytotoxic activity against various cancer cell lines.[2] The functional groups on Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate provide handles for further chemical modification to explore potential anticancer agents.
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Enzyme Inhibitors: The pyrrolidine ring is a common feature in inhibitors of various enzymes. For instance, modified pyrrolidine-carboxylic acid esters have been explored as potential protease inhibitors.[2]
Safety Information
Based on available data for the general class of compounds, Benzyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate should be handled with care in a laboratory setting.
GHS Hazard Classifications: [1]
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Acute Toxicity (Oral, Dermal, Inhalation): Category 4
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Skin Irritation: Category 2
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Serious Eye Damage: Category 1
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Specific Target Organ Toxicity (Single Exposure): Category 3
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
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PubChemLite. Benzyl 3-(methylamino)pyrrolidine-1-carboxylate. Available from: [Link].
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NextSDS. benzyl 3-((MethylaMino)Methyl)pyrrolidine-1-carboxylate — Chemical Substance Information. Available from: [Link].
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NextSDS. benzyl 3-(methylamino)pyrrolidine-1-carboxylate — Chemical Substance Information. Available from: [Link].
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PubChem. Benzyl 3-mercaptopyrrolidine-1-carboxylate. Available from: [Link].
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ACS Publications. Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. Available from: [Link].
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MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link].
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PubMed. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a New Class of Selective Dual serotonin/noradrenaline Reuptake Inhibitors. Available from: [Link].
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Pharmaffiliates. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate. Available from: [Link].
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